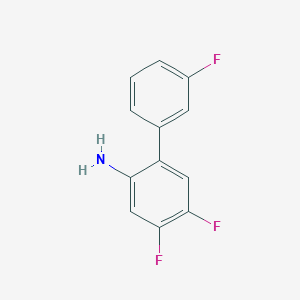
3-Fluoro-5-phenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-phenylaniline is an organic compound with the molecular formula C12H10FN It is a fluorinated derivative of aniline, characterized by the presence of a fluorine atom at the third position and a phenyl group at the fifth position on the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aniline in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yield.
Industrial Production Methods: Industrial production of 3-Fluoro-5-phenylaniline often employs large-scale chemical processes that ensure high purity and yield. The nitration-reduction pathway is a widely used method, where a nitro group is introduced into the benzene ring, followed by reduction to form the aniline derivative . This method is efficient and cost-effective for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoro-5-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines .
Aplicaciones Científicas De Investigación
3-Fluoro-5-phenylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, agrochemicals, and electronic materials.
Mecanismo De Acción
The mechanism by which 3-Fluoro-5-phenylaniline exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom’s high electronegativity and small size allow it to modulate the compound’s reactivity and binding affinity to various biological targets . This modulation can influence enzyme activity, protein folding, and other biochemical processes.
Comparación Con Compuestos Similares
3-Fluoroaniline: Similar structure but lacks the phenyl group, resulting in different chemical properties.
5-Phenylaniline: Lacks the fluorine atom, affecting its reactivity and applications.
Fluorinated Phenylalanines: These compounds have similar fluorine substitution but differ in their amino acid backbone.
Uniqueness: 3-Fluoro-5-phenylaniline’s unique combination of a fluorine atom and a phenyl group on the aniline ring gives it distinct chemical properties, such as enhanced stability and reactivity. This makes it particularly valuable in various research and industrial applications .
Propiedades
IUPAC Name |
3-fluoro-5-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVVKXNPEDTXSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[5-amino-1-(3,4-dimethoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7837973.png)


